molecular formula C5H7N3O B15443482 2-Methyl-1H-imidazole-1-carboxamide CAS No. 66339-05-7

2-Methyl-1H-imidazole-1-carboxamide

Cat. No.: B15443482
CAS No.: 66339-05-7
M. Wt: 125.13 g/mol
InChI Key: NHZXYBBVBMGFQW-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-1-carboxamide (CAS 66339-05-7) is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a carboxamide functional group at the 1-position . These substituents significantly influence its physicochemical properties, metabolic stability, and intermolecular interactions, making it a scaffold of considerable interest in medicinal chemistry and drug design . The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates . While its specific mechanism of action is application-dependent, the bioactivity of related acyl imidazole carboxamide scaffolds is an area of active investigation, with research exploring their potential against infectious diseases . The compound's value in research is derived from its good physicochemical properties, including a low molecular weight and moderate Log P value, which are favorable for drug-likeness . Researchers utilize this compound in various early-stage studies, including enzyme inhibition assays and cell viability studies, to investigate structure-activity relationships (SAR) and identify potential therapeutic applications . 2-Methyl-1H-imidazole-1-carboxamide is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

2-methylimidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-7-2-3-8(4)5(6)9/h2-3H,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZXYBBVBMGFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735582
Record name 2-Methyl-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66339-05-7
Record name 1H-Imidazole-1-carboxamide, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66339-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs of 2-Methyl-1H-imidazole-1-carboxamide include:

Compound Name Substituents/Functional Groups Key Applications/Findings Reference
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Triazeno group at 1-position, carboxamide at 5-position Antineoplastic agent; undergoes N-demethylation via liver microsomes in rats and humans
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide Benzimidazole core, carboxamide at 2-position IDO1 inhibitor; demonstrated potent enzyme inhibition (IC₅₀ = 0.86 μM)
1-Benzyl-1H-imidazole-2-carboxylic acid Benzyl at 1-position, carboxylic acid at 2-position Precursor for metallo-β-lactamase inhibitors; synthesized via alkylation of ethyl imidazole carboxylate

Key Structural Differences:

  • Functional Group: The carboxamide group in 2-Methyl-1H-imidazole-1-carboxamide differs from the carboxylic acid in 1-benzyl analogs, altering solubility and hydrogen-bonding capacity .

Metabolic Stability and Enzyme Interactions

  • N-Demethylation Pathway: DIC (a triazeno-substituted analog) undergoes N-demethylation by liver microsomes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide. This pathway is inducible by phenobarbital, suggesting cytochrome P450 involvement . In contrast, 2-Methyl-1H-imidazole-1-carboxamide’s methyl group at the 2-position may reduce susceptibility to oxidative demethylation.
  • Enzyme Inhibition: Benzimidazole carboxamides (e.g., compound 27) exhibit IDO1 inhibition via π-π stacking and hydrogen bonding with the heme cofactor. The methyl group in 2-Methyl-1H-imidazole-1-carboxamide could similarly modulate hydrophobic interactions in enzyme pockets .

Physicochemical Properties

Property 2-Methyl-1H-imidazole-1-carboxamide (Predicted) 1-Benzyl-1H-imidazole-2-carboxylic Acid DIC (Triazeno Analog)
Molecular Weight (g/mol) ~141.15 202.21 231.26
Solubility Moderate in polar solvents (e.g., DMF, DMSO) Low in water; soluble in DMF Poor aqueous solubility
Stability Likely stable under inert conditions Sensitive to strong acids/bases Degrades via N-demethylation

Q & A

Q. What are the primary synthetic pathways for 2-Methyl-1H-imidazole-1-carboxamide, and how are reaction conditions optimized?

The synthesis of 2-Methyl-1H-imidazole-1-carboxamide typically involves imidazole derivatives reacting with carboxylic acids or via methylation protocols. Key methods include:

  • Methylation of imidazole precursors using methylating agents (e.g., methyl iodide) under inert atmospheres.
  • Carboxamide formation via coupling reactions, often requiring catalysts like palladium or copper complexes.
    Optimization focuses on controlling temperature (40–100°C), pH (neutral to mildly acidic), and solvent systems (DMF, dichloromethane) to maximize yield and purity. Analytical techniques like TLC and HPLC are used to monitor progress .

Q. Which analytical techniques are critical for characterizing 2-Methyl-1H-imidazole-1-carboxamide?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., confirming methyl and carboxamide groups via 1^1H and 13^13C spectra).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal structures, though this requires high-purity crystals and access to SHELX software for refinement .

Q. How is the biological activity of 2-Methyl-1H-imidazole-1-carboxamide evaluated in early-stage research?

Initial screening involves:

  • Enzyme inhibition assays : Testing interactions with targets like kinases or proteases.
  • Cell viability studies : Using cancer cell lines to assess antiproliferative effects.
  • Comparative analysis : Benchmarking against analogs (e.g., 2-mercapto-1-methylimidazole) to identify structure-activity relationships (SAR). Data from these studies guide further mechanistic investigations .

Advanced Research Questions

Q. What are the mechanistic insights into the biological interactions of 2-Methyl-1H-imidazole-1-carboxamide?

The compound’s bioactivity is hypothesized to stem from:

  • Hydrogen bonding : The carboxamide group interacts with enzyme active sites (e.g., ATP-binding pockets in kinases).
  • Steric effects : The methyl group may enhance selectivity by preventing off-target binding.
    Advanced studies employ molecular docking (using software like AutoDock) and isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can computational modeling aid in optimizing 2-Methyl-1H-imidazole-1-carboxamide derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties and reactivity of substituents.
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time to refine SAR.
    These models help prioritize synthetic targets, reducing experimental trial-and-error .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Discrepancies may arise from:

  • Varied reaction conditions (e.g., solvent polarity, catalyst loading).
  • Purity differences : Impurities in starting materials or inadequate purification (e.g., column chromatography vs. recrystallization).
    Cross-validation via reproducibility studies and meta-analyses of published protocols is critical. Tools like CrystalStructure (for crystallographic data) ensure methodological consistency .

Q. What strategies improve yield in multi-step syntheses of 2-Methyl-1H-imidazole-1-carboxamide derivatives?

  • Protecting group chemistry : Temporarily shield reactive sites (e.g., using FMOC for amines).
  • Flow chemistry : Enhances control over exothermic reactions.
  • Catalyst recycling : Reduces costs in palladium-mediated couplings.
    Post-synthesis purification via preparative HPLC or size-exclusion chromatography ensures high purity for biological testing .

Q. What safety protocols are essential when handling 2-Methyl-1H-imidazole-1-carboxamide?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Waste disposal : Segregate organic waste and neutralize acidic/basic residues before disposal. Safety data sheets (SDS) for analogs highlight risks like acute toxicity and mutagenicity .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of 2-Methyl-1H-imidazole-1-carboxamide?

  • Electron-withdrawing groups (e.g., fluoro): Increase metabolic stability but may reduce solubility.
  • Alkyl chain elongation : Enhances lipophilicity, affecting membrane permeability.
    Comparative studies using logP measurements and solubility assays quantify these effects, guiding drug design .

Q. What are the stability considerations for long-term storage of 2-Methyl-1H-imidazole-1-carboxamide?

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Light sensitivity : Amber vials reduce photolytic decomposition.
  • Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group. Stability studies via accelerated aging tests (40°C/75% RH) predict shelf life .

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